Cas no 941687-63-4 (1-Formylcyclopropane-1-carbonitrile)

1-Formylcyclopropane-1-carbonitrile is a versatile cyclopropane derivative featuring both a formyl and a nitrile functional group, making it a valuable intermediate in organic synthesis. Its strained cyclopropane ring enhances reactivity, enabling participation in ring-opening and cycloaddition reactions. The presence of the formyl group allows for further derivatization, while the nitrile moiety offers opportunities for nucleophilic addition or reduction. This compound is particularly useful in pharmaceutical and agrochemical research, where cyclopropane scaffolds are sought after for their bioactivity. Its well-defined structure and functional group compatibility make it a practical choice for constructing complex molecular frameworks with precision.
1-Formylcyclopropane-1-carbonitrile structure
941687-63-4 structure
商品名:1-Formylcyclopropane-1-carbonitrile
CAS番号:941687-63-4
MF:C5H5NO
メガワット:95.0993010997772
CID:4720824
PubChem ID:57187562

1-Formylcyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-formylcyclopropane-1-carbonitrile
    • Cyclopropanecarbonitrile, 1-formyl-
    • 1-formylcyclopropanecarbonitrile
    • ZVJZAKIRDRMLDW-UHFFFAOYSA-N
    • SB73773
    • EN300-160338
    • EX-A8130H
    • AKOS040818563
    • G66074
    • 941687-63-4
    • DB-097944
    • Z1767997246
    • MFCD27933830
    • 1-Formylcyclopropane-1-carbonitrile
    • インチ: 1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2
    • InChIKey: ZVJZAKIRDRMLDW-UHFFFAOYSA-N
    • ほほえんだ: O=CC1(C#N)CC1

計算された属性

  • せいみつぶんしりょう: 95.037113783g/mol
  • どういたいしつりょう: 95.037113783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.9
  • 疎水性パラメータ計算基準値(XlogP): 0

1-Formylcyclopropane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-160338-0.25g
1-formylcyclopropane-1-carbonitrile
941687-63-4 95%
0.25g
$383.0 2023-02-18
Enamine
EN300-160338-5.0g
1-formylcyclopropane-1-carbonitrile
941687-63-4 95%
5.0g
$2235.0 2023-02-18
Enamine
EN300-160338-10000mg
1-formylcyclopropane-1-carbonitrile
941687-63-4 95.0%
10000mg
$3315.0 2023-09-23
Aaron
AR01AVSX-500mg
1-formylcyclopropane-1-carbonitrile
941687-63-4 95%
500mg
$852.00 2023-12-15
Enamine
EN300-160338-2500mg
1-formylcyclopropane-1-carbonitrile
941687-63-4 95.0%
2500mg
$1509.0 2023-09-23
Enamine
EN300-160338-5000mg
1-formylcyclopropane-1-carbonitrile
941687-63-4 95.0%
5000mg
$2235.0 2023-09-23
abcr
AB599993-1g
1-Formylcyclopropane-1-carbonitrile; .
941687-63-4
1g
€1099.60 2024-07-24
1PlusChem
1P01AVKL-10g
1-formylcyclopropane-1-carbonitrile
941687-63-4 95%
10g
$4160.00 2023-12-16
Aaron
AR01AVSX-2.5g
1-formylcyclopropane-1-carbonitrile
941687-63-4 95%
2.5g
$2100.00 2023-12-15
Aaron
AR01AVSX-5g
1-formylcyclopropane-1-carbonitrile
941687-63-4 95%
5g
$3099.00 2023-12-15

1-Formylcyclopropane-1-carbonitrile 関連文献

1-Formylcyclopropane-1-carbonitrileに関する追加情報

Introduction to 1-Formylcyclopropane-1-carbonitrile (CAS No. 941687-63-4)

1-Formylcyclopropane-1-carbonitrile, with the CAS number 941687-63-4, is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a cyclopropane ring, a formyl group, and a cyano group. These functional groups contribute to its chemical reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical formula of 1-Formylcyclopropane-1-carbonitrile is C5H5NO2. Its molecular weight is approximately 105.10 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the formation of the cyclopropane ring and the subsequent introduction of the formyl and cyano groups. The cyclopropane ring, being highly strained, imparts unique reactivity to the molecule, which can be harnessed in various synthetic transformations.

In the realm of pharmaceutical research, 1-Formylcyclopropane-1-carbonitrile has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have reported the use of this compound in the synthesis of small molecules that exhibit potent anti-inflammatory properties. These molecules have shown efficacy in preclinical models of inflammatory diseases, suggesting potential therapeutic applications.

Beyond pharmaceuticals, 1-Formylcyclopropane-1-carbonitrile has also found applications in materials science. Its unique combination of functional groups makes it an attractive candidate for the development of advanced materials with tailored properties. For example, scientists at MIT have utilized this compound as a monomer in the synthesis of polymer materials with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as aerospace and electronics, where high-performance materials are essential.

The synthetic versatility of 1-Formylcyclopropane-1-carbonitrile is further highlighted by its use in organic synthesis. Chemists at Harvard University have developed novel methodologies for the selective functionalization of this compound, enabling the efficient synthesis of complex organic molecules with high stereocontrol. These methodologies have broadened the scope of synthetic strategies available to researchers and have facilitated the exploration of new chemical space.

In terms of safety and handling, it is important to note that while 1-Formylcyclopropane-1-carbonitrile is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area to minimize exposure risks.

The environmental impact of 1-Formylcyclopropane-1-carbonitrile is another important consideration. Researchers are actively investigating sustainable synthesis methods to reduce the environmental footprint associated with its production and use. Green chemistry principles are being applied to develop more eco-friendly processes that minimize waste generation and energy consumption.

In conclusion, 1-Formylcyclopropane-1-carbonitrile (CAS No. 941687-63-4) is a versatile organic compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:941687-63-4)1-Formylcyclopropane-1-carbonitrile
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